molecular formula C10H10N2 B160969 6-Amino-2-methylquinoline CAS No. 65079-19-8

6-Amino-2-methylquinoline

Cat. No. B160969
CAS RN: 65079-19-8
M. Wt: 158.2 g/mol
InChI Key: TYJFYUVDUUACKX-UHFFFAOYSA-N
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Description

6-Amino-2-methylquinoline is an organic compound with the molecular formula C10H10N2 . It is used as an organic chemical synthesis intermediate . The compound has a molecular weight of 158.20 g/mol .


Synthesis Analysis

The synthesis of 2-methylquinoline, a derivative of 6-Amino-2-methylquinoline, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid . Another method involves reacting quinoline with methyl chloride, followed by the addition of ammonia for etherification .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI key for the compound is TYJFYUVDUUACKX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline-based compounds, including 6-Amino-2-methylquinoline, have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel pyrimidine compounds derived from 6-Amino-2-methylquinoline have been synthesized and tested for their cytotoxicity against cancer cell lines, showing promise as potential anticancer agents. These compounds demonstrated significant inhibition against human hepatocellular carcinoma and squamous cell carcinoma cell lines (Toan, Thanh, Truong, & Van, 2020).

Antiparasitic Applications

  • Derivatives of 6-Amino-2-methylquinoline, such as 8-aminoquinolines, have shown effectiveness against latent malaria and other parasitic infections, underscoring their importance in the treatment of these diseases. These compounds have been crucial in the fight against malaria due to their unique therapeutic properties (Baird, 2019).

Antibacterial Properties

  • Studies have synthesized and evaluated 6-amino-8-methylquinolone derivatives, a variation of 6-Amino-2-methylquinoline, for their antibacterial activity. These compounds showed enhanced effectiveness, particularly against Gram-positive bacteria (Cecchetti et al., 1996).

Chemical Sensing and Diagnostic Applications

  • Quinoline-based isomers, including those derived from 6-Amino-2-methylquinoline, have been used as fluorescence chemosensors for detecting metal ions like Al3+ and Zn2+. These compounds exhibit potential for use in environmental monitoring and diagnostic applications due to their selective and sensitive detection capabilities (Hazra et al., 2018).

Alzheimer's and Prion Disease Research

  • Certain derivatives of 6-Amino-2-methylquinoline, such as styrylquinoline, have been studied for their therapeutic and diagnostic potential in protein misfolding diseases like Alzheimer's and prion diseases. These compounds demonstrate the ability to interact with misfolded proteins, offering a multifaceted approach to diagnosis and treatment (Staderini et al., 2013).

Safety And Hazards

6-Amino-2-methylquinoline is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJFYUVDUUACKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070186
Record name 6-Quinolinamine, 2-methyl-
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-2-methylquinoline

CAS RN

65079-19-8
Record name 6-Amino-2-methylquinoline
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Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Amino-2-methylquinoline
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Synthesis routes and methods I

Procedure details

2-Methyl-6-nitroquinoline (18.8 g) was stirred under a hydrogen atmosphere at 30 p.s.i. (equivalent to 206. 8 kPa) for 2 hours in ethanol solution containing 5% Pd/C. The catalyst was then removed by filtration, the filtrate evaporated to small volume in vacuo, and the resultant precipitate collected by filtration, washed with ethanol and ether, and dried to give the title compound, yield 13.2 g, m.p. 188°-189°.
Quantity
18.8 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-6-nitroquinoline (12 g, 63.84 mmol) in HCl (1N, 450 mL) was added a solution of SnCl2.2H2O (72 g, 0.32 mol) in HCl (1N, 150 mL) slowly. The reaction mixture was heated to reflux for 15 min, then cooled to room temperature. The precipitate was filtered. The filtrate was basified by aqueous KOH and extracted with EtOAc. The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to give 6.9 g of 2-methylquinolin-6-amine (68.3%). MS [M++1]=159, LC-MS: tR=0.255 min.
Quantity
12 g
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reactant
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72 g
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450 mL
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150 mL
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Synthesis routes and methods III

Procedure details

Tin(II) chloride dihydrate (60.4 g, 0.27 mol) and 2-methyl-6-nitroquinoline (8.4, 44.6 mmol) are stirred in ethanol and the mixture heated at reflux overnight. After cooling to room temperature, DI water (1.2 mL) is added and the solution made basic with sodium bicarbonate. The mixture is extracted with ethyl acetate (3×250 mL) and the combined organics dried (Na2SO4) and filtered. Solvent is evaporated to give a solid which is recrystallized from CH2Cl2 to give the title compound as crystals, 6.2 g (88%); mp187-189° C.; Anal. Calcd for C10H10 N2: C, 75.92; H, 6.37; N, 17.71. Found: C, 75.88; H, 6.35; N, 17.60.
Quantity
60.4 g
Type
reactant
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44.6 mmol
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1.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
WL Glen, MMJ Sutherland, FJ Wilson… - Journal of the …, 1939 - pubs.rsc.org
… of 6-amino-2methylquinoline and 9.8 g. of 4-chloro-2-methylquinoline hydrate was gradually heated with stirring to 170-180" ; reaction then commenced, the temperature rising …
Number of citations: 3 pubs.rsc.org
AD Ainley, FHS Curd, W Hepworth… - Journal of the …, 1953 - pubs.rsc.org
… The formation of a 6-hydroxy- from a 6-amino-2-methylquinoline derivative by concentrated hydrochloric acid was further exemplified by the conversion, under similar conditions but at …
Number of citations: 10 pubs.rsc.org
F Corbellini, RMA Knegtel… - … A European Journal, 2005 - Wiley Online Library
… Among the guest molecules studied for encapsulation, 6-amino-2-methylquinoline (10) is the one that shows better solubility under the experimental conditions reported above. For this …
WO Kermack, AP Weatherhead - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… which on hydrolysis yielded 4-chloro-6-amino-2-methylquinoline. 4-Chloro-6-acetamido-2… The properties of this base are very similar to those of 4-hydroxy-6-amino-2-methylquinoline…
Number of citations: 1 pubs.rsc.org
S Quintal, TS Morais, CP Matos, MP Robalo… - Journal of …, 2013 - Elsevier
… In 7, the 4-amino-2-methylquinoline moiety is perpendicular to the substituted cyclopentadienyl ring (Cp), while in 8 the 6-amino-2-methylquinoline component is coplanar to the …
Number of citations: 20 www.sciencedirect.com
H Kusama, H Arakawa - Journal of Photochemistry and Photobiology A …, 2004 - Elsevier
… of the N atom in the quinoline group was more negative than that in the amino group except for 3-aminoquinoline, 5-aminoquinoline, 6-aminoquinoline and 6-amino-2-methylquinoline. …
Number of citations: 32 www.sciencedirect.com
JCYL Blanc, W ScottáHopkins, J LarryáCampbell - Analyst, 2015 - pubs.rsc.org
Understanding the mechanisms and energetics of ion solvation is critical in many scientific areas. Here, we present a methodlogy for studying ion solvation using differential mobility …
Number of citations: 68 pubs.rsc.org
RJ Weiss, PLSM Gordts, D Le, D Xu, JD Esko… - Chemical science, 2015 - pubs.rsc.org
… 1,3-Bis(2-methylquinolin-6-yl)urea (deaminated surfen) (6) was synthesized by reacting triphosgene with the commercially available 6-amino-2-methylquinoline in acetic acid. …
Number of citations: 26 pubs.rsc.org
R Kumar, SS Acharya, P Bhaumick, T Parvin… - Tetrahedron, 2023 - Elsevier
Herein we report a metal-free multicomponent reaction for the synthesis of diverse quinoline-fused pyrroles using 1,1,1,3,3,3-hexafluoro isopropanol (HFIP) as a reaction medium cum …
Number of citations: 2 www.sciencedirect.com
H Li, HC Xia, FY Nie, QH Song - The Journal of Organic Chemistry, 2021 - ACS Publications
A facile and effective synthesis of 2-chloromethylpyridines was developed by a one-pot reaction of 2-alkylpyridin-N-oxides and triphosgene at room temperature. As starting materials, N-…
Number of citations: 4 pubs.acs.org

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